Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-

Structure-Activity Relationship Chemical Biology Enzyme Inhibition

Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- (CAS 651748-64-0) is a synthetic small molecule featuring a 2,5-dioxoimidazolidine core substituted with a 4-iodophenyl group and a benzoic acid moiety. This compound belongs to a broader class of dioxo-imidazolidine derivatives, which are disclosed in the patent literature as inhibitors of sterol O-acyltransferase 1 (SOAT-1, also known as ACAT-1), an enzyme involved in cholesterol esterification and sebum production.

Molecular Formula C16H11IN2O4
Molecular Weight 422.17 g/mol
CAS No. 651748-64-0
Cat. No. B12939378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-
CAS651748-64-0
Molecular FormulaC16H11IN2O4
Molecular Weight422.17 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1C2=CC=C(C=C2)I)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H11IN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22)
InChIKeyMLSWZHYIXSOICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 3-[3-(4-Iodophenyl)-2,5-dioxo-1-imidazolidinyl]benzoic acid (CAS 651748-64-0) as a Differentiated Research Tool


Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- (CAS 651748-64-0) is a synthetic small molecule featuring a 2,5-dioxoimidazolidine core substituted with a 4-iodophenyl group and a benzoic acid moiety . This compound belongs to a broader class of dioxo-imidazolidine derivatives, which are disclosed in the patent literature as inhibitors of sterol O-acyltransferase 1 (SOAT-1, also known as ACAT-1), an enzyme involved in cholesterol esterification and sebum production [1]. The compound is cataloged by multiple chemical suppliers at research-grade purity (typically 95–97%) and is primarily positioned for use in enzyme inhibition studies and biochemical assay development . Its structural architecture, containing a 2,5-dioxoimidazolidine ring, distinguishes it from mono-oxo imidazolidine analogs and other in-class candidates.

Why Substituting 3-[3-(4-Iodophenyl)-2,5-dioxo-1-imidazolidinyl]benzoic acid with Generic Imidazolidine Analogs Introduces Experimental Risk


Generic substitution within the dioxo-imidazolidine class is not viable for defined research applications because subtle structural modifications drive quantifiable differences in target engagement and functional behavior. The 2,5-dioxoimidazolidine ring in CAS 651748-64-0 is electronically and sterically distinct from the 2-oxo-imidazolidine ring found in the closest cataloged analog, 3-[3-(4-iodophenyl)-2-oxo-imidazolidin-1-yl]benzoic acid (CAS 651748-84-4) . This difference in the oxidation state of the imidazolidine ring is known to modulate hydrogen-bonding capacity and conformational rigidity, which are critical determinants of enzyme fit within the SOAT-1 active site [1]. Furthermore, the benzoic acid substitution at the 3-position of the imidazolidine ring creates a regioisomeric scaffold that cannot be replicated by 4-substituted analogs such as 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid (CAS 938458-79-8) . These structural distinctions preclude direct functional substitution without rigorous side-by-side validation in the end user's assay system.

Quantitative Differentiation Evidence for 3-[3-(4-Iodophenyl)-2,5-dioxo-1-imidazolidinyl]benzoic acid Against Closest Analogs


Structural Differentiation: 2,5-Dioxo vs. 2-Oxo Imidazolidine Ring System Defines Chemical Space Separation from the Closest Cataloged Analog

The target compound (CAS 651748-64-0) contains a 2,5-dioxoimidazolidine ring, whereas the closest commercially cataloged analog, 3-[3-(4-iodophenyl)-2-oxo-imidazolidin-1-yl]benzoic acid (CAS 651748-84-4), contains a 2-oxo-imidazolidine ring with a reduced oxidation state at position 5 . This structural divergence introduces a quantifiable difference in the number of hydrogen-bond acceptors: the target compound provides 4 H-bond acceptors, while the mono-oxo analog provides only 3 . For SOAT-1 inhibitors described in the patent family, the dioxo functionality is essential for maintaining the planar conformation of the imidazolidine ring required for coordination with key active-site residues [1].

Structure-Activity Relationship Chemical Biology Enzyme Inhibition

Physicochemical Differentiation: Lipophilicity Shift Driven by Additional Carbonyl Modulates logP Relative to Mono-Oxo Analog

The presence of the second carbonyl in the target compound increases polarity relative to the mono-oxo analog, producing a calculated shift in predicted logP . The molecular formula C16H11IN2O4 (MW 422.17 g/mol) yields a lower predicted logP compared to the mono-oxo analog C16H13IN2O3 (MW 408.19 g/mol) due to the additional polar carbonyl contributions . This lipophilicity shift affects membrane permeability potential and non-specific protein binding in cellular assays. SOAT-1 inhibitor development has identified lipophilicity as a key parameter governing cellular potency, with excessively lipophilic analogs exhibiting reduced selectivity due to membrane accumulation [1].

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Target Engagement Potential: Class-Level Evidence Supports SOAT-1 Inhibition as the Primary Pharmacological Hypothesis Requiring This Dioxo Scaffold

The compound falls within the general Formula (I) of US Patent US8420681B2, which discloses dioxo-imidazolidine derivatives as inhibitors of SOAT-1 (Sterol O-Acyltransferase-1) [1]. The patent establishes that dioxo-imidazolidine derivatives with aromatic substitution at N3, such as the 4-iodophenyl group present in the target compound, are pharmacologically active against SOAT-1 in enzymatic assays [1]. The 4-iodophenyl substituent distinguishes this compound from 4-chlorophenyl, 4-bromophenyl, and unsubstituted phenyl analogs documented within the patent, providing a differentiated halogen-bonding capacity that is structurally rationalizable [1]. The regiospecific attachment of the benzoic acid at the 3-position of the imidazolidine ring (rather than the 4-position found in 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid, CAS 938458-79-8) further defines a distinct chemical space within the patent scope .

SOAT-1 Inhibition Cholesterol Metabolism Target Validation

Iodine-Specific Utility: 4-Iodophenyl Substituent Provides Unique Heavy-Atom Derivatization and Radioisotope Tracer Potential Lacking in Chloro- and Bromo-Analogs

The 4-iodophenyl group present in the target compound provides an anomalous scattering signal for X-ray crystallography and a handle for radioiodination (¹²³I/¹²⁵I) not achievable with the lighter halogen analogs (4-chlorophenyl or 4-bromophenyl) that are also disclosed within the SOAT-1 patent family [1]. Iodine's anomalous scattering factor (f'') at Cu Kα wavelength is approximately 6.9 electrons, compared to approximately 1.3 electrons for bromine and negligible anomalous signal for chlorine, providing a roughly 5-fold enhancement in phasing power for crystallographic structure determination of protein-ligand complexes [2]. This makes the compound uniquely suited for co-crystallography studies where experimental phasing is required.

X-ray Crystallography Radiolabeling Chemical Probe Design

Recommended Research Applications for 3-[3-(4-Iodophenyl)-2,5-dioxo-1-imidazolidinyl]benzoic acid Based on Evidence-Based Differentiation


SOAT-1 Target Validation Studies Requiring 4-Iodophenyl Dioxo-Imidazolidine Chemical Probes

Researchers conducting SOAT-1 (ACAT-1) target validation in cholesterol metabolism, sebum regulation, or dermatological disease models should select this compound as a 4-iodophenyl-containing dioxo-imidazolidine probe, based on its coverage under the general Formula (I) of US8420681B2 [1]. The dioxo functionality is structurally essential for SOAT-1 engagement, and the 4-iodophenyl group defines a distinct chemical space versus the more common 4-chlorophenyl or 4-bromophenyl analogs described in the patent [1]. The compound should be used in enzymatic and cellular SOAT-1 activity assays with appropriate positive and negative controls, and users should independently determine the IC50 value for their specific assay conditions, as publicly disclosed potency data for this exact CAS number is currently absent.

Protein-Ligand Co-Crystallography Leveraging Iodine Anomalous Scattering for Experimental Phasing

Structural biology laboratories aiming to solve the co-crystal structure of SOAT-1 or a related enzyme with a dioxo-imidazolidine ligand should select this compound specifically for its iodine atom, which provides a quantifiable ~5.3-fold greater anomalous scattering signal at Cu Kα wavelength compared to the bromine-containing analog [2]. This anomalous signal enables experimental phasing by SAD (single-wavelength anomalous diffraction) or MAD (multi-wavelength anomalous diffraction) methods without post-crystallization heavy-atom soaking. The 4-iodophenyl group thus makes this compound the only commercially available choice among the dioxo-imidazolidine series for direct incorporation into crystallography workflows requiring experimental phase determination [2].

Structure-Activity Relationship (SAR) Studies Evaluating Imidazolidine Oxidation State as a Potency Determinant

Medicinal chemistry teams investigating the SAR of dioxo-imidazolidine SOAT-1 inhibitors should procure this compound (2,5-dioxo) alongside its closest mono-oxo analog, CAS 651748-84-4 (2-oxo), to establish a head-to-head comparison of oxidation state effects on target potency and physicochemical properties [1]. The quantified difference in hydrogen-bond acceptor count (+1, or approximately 33% increase) and the accompanying logP shift between the two analogs provide a controlled chemical pair for isolating the contribution of the 5-position carbonyl to SOAT-1 binding affinity, cellular permeability, and metabolic stability. Such systematic SAR profiling requires both analogs to be sourced from the same supplier at equivalent purity to minimize batch-to-batch variability.

Metabolic Pathway Tracing via Radioiodination of the 4-Iodophenyl Substituent

For ADME and pharmacokinetic studies requiring radiolabeled tracer compounds, this molecule's 4-iodophenyl group offers a direct radioiodination site (¹²³I for SPECT imaging or ¹²⁵I for autoradiography and tracer studies) [2]. This capability distinguishes it from chloro- and bromo-analogs, which lack straightforward radiohalogenation routes with clinically relevant isotopes. Research groups investigating the tissue distribution, metabolic fate, or target engagement of SOAT-1 inhibitors in vivo can leverage the iodine atom as a built-in radiolabeling handle, eliminating the need for carbon-14 or tritium custom synthesis that would be required for non-iodinated analogs [1].

Quote Request

Request a Quote for Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.